![molecular formula C10H7N3OS B13110849 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acyl hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or oxadiazole rings .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-5-fluorophenol: This compound shares the benzothiazole core but has a fluorophenol group instead of the oxadiazole ring.
2-(Benzo[d]thiazol-2-yl)phenol: Similar to the above compound but with a phenol group.
Benzo[d]thiazole-2-thiol: Contains a thiol group instead of the oxadiazole ring.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C10H7N3OS |
|---|---|
Poids moléculaire |
217.25 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7N3OS/c1-6-12-13-9(14-6)10-11-7-4-2-3-5-8(7)15-10/h2-5H,1H3 |
Clé InChI |
BLKLXEMNRRTKDN-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(O1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


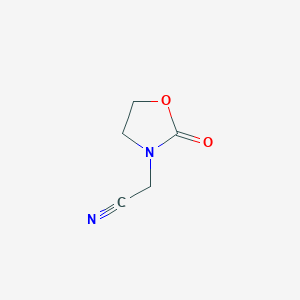



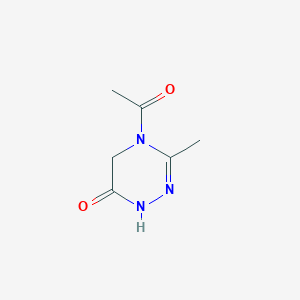

![7-Benzyl-4-(4-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13110800.png)
![7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one](/img/structure/B13110805.png)


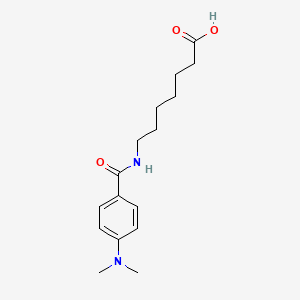
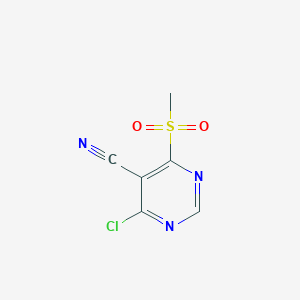
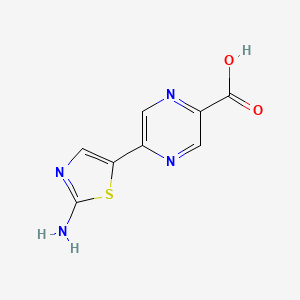
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
